molecular formula C18H13N3O5S B2455577 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 864860-93-5

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No. B2455577
CAS RN: 864860-93-5
M. Wt: 383.38
InChI Key: MMRXOJMPBPVREH-UHFFFAOYSA-N
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Description

“N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide” is a chemical compound that combines sulfonamide and benzodioxane fragments in its structure . It is also known as Benzeneacetamide, N- (2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitro-4- [ (3-nitrobenzoyl)amino]- [ACD/Index Name] N- {4- [2- (2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamid [German] [ACD/IUPAC Name] N- {4- [2- (2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide [ACD/IUPAC Name] .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of this compound was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride to yield an intermediate, which is then treated with different alkyl/aralkyl halides .

Scientific Research Applications

Antibacterial Applications

This compound has shown significant potential as an antibacterial agent. It was found to be the best antibacterial agent against B. subtilis , inhibiting 60.04% of bacterial biofilm growth . It was also the second most-active against E. coli .

Biofilm Inhibition

The compound has been used in studies focusing on the inhibition of biofilms, particularly those formed by Escherichia coli and Bacillus subtilis . Biofilms are a major concern in medical and industrial settings due to their resistance to antimicrobial agents and disinfectants.

Hemolytic Activity

The compound has been studied for its hemolytic activity. Hemolysis is the breakdown of red blood cells, and compounds that can control this process have potential applications in treating diseases like malaria .

Antifungal Applications

Sulfonamides, a group of compounds to which this molecule belongs, are widely used as antifungal agents . They can inhibit the growth of fungi, making them useful in treating fungal infections .

Anti-inflammatory Applications

Sulfonamides are also known for their anti-inflammatory properties . They can reduce inflammation, which is a key factor in many diseases, including arthritis and autoimmune disorders .

Antiprotozoal Applications

Sulfonamides have been used as antiprotozoal agents . Protozoa are a group of single-celled organisms, some of which can cause diseases in humans. Sulfonamides can inhibit the growth of these organisms, helping to treat protozoal infections .

Antiviral Applications

Sulfonamides are used in antiviral medications . They can inhibit the replication of viruses, making them useful in treating viral infections .

Antimigraine Applications

Sulfonamides are used in antimigraine medications . They can help to reduce the frequency and severity of migraines, improving the quality of life for people with this condition .

Mechanism of Action

Target of Action

The primary targets of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide are cholinesterase and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter, while lipoxygenase participates in the metabolism of fatty acids to regulators of inflammation.

Mode of Action

This compound interacts with its targets by inhibiting their activity . By inhibiting cholinesterase, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. On the other hand, inhibition of lipoxygenase disrupts the production of inflammatory mediators.

Biochemical Pathways

The action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide affects the cholinergic and arachidonic acid pathways . The cholinergic pathway is involved in the transmission of nerve impulses, and its modulation can affect neurological functions. The arachidonic acid pathway, on the other hand, is involved in the inflammatory response, and its disruption can lead to changes in inflammation and pain perception.

Result of Action

The inhibition of cholinesterase and lipoxygenase enzymes by N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide can lead to a range of molecular and cellular effects. Increased acetylcholine levels can enhance nerve impulse transmission, while reduced production of inflammatory mediators can decrease inflammation .

properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S/c22-17(11-1-4-13(5-2-11)21(23)24)20-18-19-14(10-27-18)12-3-6-15-16(9-12)26-8-7-25-15/h1-6,9-10H,7-8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRXOJMPBPVREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide

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